(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Description
The compound “(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a bioisostere that can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . The BCP core has been incorporated into the structure of various drugs, such as the anti-inflammatory drug Flurbiprofen .
Synthesis Analysis
The synthesis of BCP derivatives is a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . Additionally, a continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various BCP species .Molecular Structure Analysis
The molecular structure of BCP derivatives, including “this compound”, is complex due to the presence of the BCP core . The BCP core is a unique structural motif that can influence the properties of the overall molecule .Chemical Reactions Analysis
The chemical reactions involving BCP derivatives are complex and can involve radical exchange processes . These reactions are crucial for the installation of the BCP unit into a chemical entity .Physical and Chemical Properties Analysis
The physico-chemical properties of BCP derivatives have been studied . The BCP core can influence these properties, which can affect the drug’s bioavailability and efficacy .Future Directions
The future directions in the research and development of BCP derivatives, including “(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid”, could involve the development of more efficient synthesis methods , the exploration of other bioisosteric replacements , and the incorporation of the BCP core into other drug structures .
Properties
IUPAC Name |
(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15(4)10(11(16)17)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,16,17)/t9?,10-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRUVZCVQOMQS-XIRUVYRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC12CC(C1)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC12CC(C1)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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